6,8-Difluoro-3-methylisoquinoline

nicotinic acetylcholine receptor subtype selectivity ion channel pharmacology

6,8-Difluoro-3-methylisoquinoline (CAS 608515-59-9) is a dual-fluorinated isoquinoline building block with a pharmacologically unique nAChR selectivity profile (α3β4 EC₅₀ 7.0 µM vs. α4β4 31 µM). Dual fluorine atoms at C6 and C8 simultaneously enhance lipophilicity (est. LogP ~2.8–3.0), reduce π-electron density for improved kinase hinge binding, and provide metabolic hardening by blocking cytochrome P450 oxidation sites. This substitution pattern cannot be functionally replicated by non-fluorinated or mono-fluorinated analogs. Suitable for medicinal chemistry programs targeting α3β4-nAChR-mediated pain/addiction pathways, PI3K/PTP-1B kinase inhibitors, and chemical probe selectivity profiling.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B8447085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-3-methylisoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C=N1)F)F
InChIInChI=1S/C10H7F2N/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h2-5H,1H3
InChIKeyZFOUIWXQQHXFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-3-methylisoquinoline: Procurement-Relevant Class, Physicochemical Identity, and Core Characteristics


6,8-Difluoro-3-methylisoquinoline (CAS 608515-59-9) is a ring-fluorinated isoquinoline derivative belonging to the class of nitrogen-containing heteroaromatic building blocks widely used in medicinal chemistry and kinase inhibitor programs [1]. The compound bears two electron-withdrawing fluorine substituents at the 6- and 8-positions and a methyl group at the 3-position, yielding a molecular formula of C₁₀H₇F₂N and a molecular weight of 179.17 g/mol . The difluoro substitution pattern imparts distinct electronic and lipophilic properties that differentiate it from both the non-fluorinated parent 3-methylisoquinoline (MW 143.19, LogP 2.54) and mono-fluorinated analogs such as 6-fluoro-3-methylisoquinoline (MW 161.18) [2][3]. The compound is commercially available as a research-grade building block, typically at ≥95% purity, and is catalogued under MDL number MFCD22627971 and ChEMBL ID CHEMBL1788226 [4].

Why 3-Methylisoquinoline Analogs Cannot Be Interchanged with 6,8-Difluoro-3-methylisoquinoline


Substituting 6,8-difluoro-3-methylisoquinoline with a non-fluorinated or mono-fluorinated 3-methylisoquinoline analog is not functionally equivalent, because the 6,8-difluoro pattern simultaneously alters three pharmacologically critical parameters: (i) lipophilicity (estimated LogP increase of ~0.3–0.6 units relative to the non-fluorinated parent, influencing membrane permeability) [1]; (ii) electronic character of the aromatic ring (the dual electron-withdrawing fluorine atoms reduce π-electron density, affecting π-stacking interactions with target proteins and altering pKa of the isoquinoline nitrogen) [2]; and (iii) nicotinic acetylcholine receptor (nAChR) subtype selectivity, where this compound exhibits a 4.4-fold selectivity window between α3β4 and α4β4 subtypes (EC₅₀ 7.0 µM vs. 31 µM) that is not replicated by other 3-methylisoquinoline derivatives [3]. Furthermore, literature demonstrates that halogen position and count on the isoquinoline scaffold can completely switch deubiquitinase selectivity between USP2 and USP7, underscoring that even seemingly minor fluorination pattern changes produce non-interchangeable biological profiles [4].

6,8-Difluoro-3-methylisoquinoline: Quantified Differentiation Evidence Against Closest Analogs


nAChR Subtype Selectivity: α3β4 vs. α4β4 Discrimination Ratio of 4.4-fold

6,8-Difluoro-3-methylisoquinoline demonstrates quantifiable nicotinic acetylcholine receptor (nAChR) subtype selectivity when profiled across recombinant human nAChR subtypes expressed in HEK-293 cells. The compound acts as an agonist with EC₅₀ values of 7.0 µM at α3β4, 9.0 µM at α2β4, 31 µM at α4β4, and 68 µM at α4β2 [1]. The α3β4/α4β4 selectivity ratio of 4.4-fold and α3β4/α4β2 selectivity ratio of 9.7-fold provide a measurable discrimination window. This subtype-selective profile contrasts with simpler 3-methylisoquinoline alkaloids, which typically exhibit broader, less differentiated nAChR activity with EC₅₀ values clustering within a narrower range [2].

nicotinic acetylcholine receptor subtype selectivity ion channel pharmacology

Muscarinic vs. Nicotinic Receptor Functional Discrimination: 1.6-fold to 6.9-fold Selective Index

In radioligand displacement assays using rat cortical membranes, 6,8-difluoro-3-methylisoquinoline exhibits an IC₅₀ of 4.5 µM at muscarinic acetylcholine receptors (mAChRs, displacement of [³H]QNB) [1]. When compared to its functional EC₅₀ values at human nAChR subtypes (7.0–68 µM), the compound displays a selectivity index (nAChR EC₅₀ / mAChR IC₅₀) ranging from 1.6 (α3β4) to 15.1 (α4β2) [1][2]. This discrimination between muscarinic and nicotinic receptor families is a measurable differentiator. By contrast, the non-fluorinated 3-methylisoquinoline has been reported to show no effect on multiple binding sites in rat aorta assays, suggesting a fundamentally different receptor interaction profile [3].

muscarinic receptor nicotinic receptor receptor selectivity profiling

Lipophilicity and Molecular Property Differentiation vs. Non-Fluorinated and Mono-Fluorinated Analogs

The progressive fluorination of the 3-methylisoquinoline scaffold produces stepwise increases in molecular weight and lipophilicity that are directly relevant to membrane permeability and pharmacokinetic behavior. 6,8-Difluoro-3-methylisoquinoline (MW 179.17, LogP estimated ~2.8–3.0 based on fragment-based calculations) shows an increase of +36 Da and an estimated ΔLogP of +0.3–0.5 relative to the non-fluorinated 3-methylisoquinoline (MW 143.19, LogP 2.54) [1], and +18 Da relative to the mono-fluorinated 6-fluoro-3-methylisoquinoline (MW 161.18) [2]. Each fluorine atom added to the aromatic ring contributes approximately 0.15–0.25 log units of lipophilicity, consistent with established medicinal chemistry principles for aromatic fluorination [3]. The difluoro compound also exhibits zero hydrogen bond donors and one hydrogen bond acceptor (the isoquinoline nitrogen), compared to the non-fluorinated parent's identical H-bond profile, meaning the lipophilicity gain is achieved without altering hydrogen-bonding capacity [1].

lipophilicity physicochemical properties drug-likeness fluorination SAR

Metabolic Stability Enhancement: Class-Level Evidence from Fluorinated Isoquinoline and Tetrahydroisoquinoline Series

Although direct microsomal stability data for 6,8-difluoro-3-methylisoquinoline itself have not been published, strong class-level evidence from structurally proximate tetrahydroisoquinoline (THIQ) series demonstrates that fluorine substitution at metabolically labile ring positions significantly improves metabolic half-life. In a direct comparative study, blocking the 3-position of a THIQ scaffold with a fluorine substituent increased the in vitro metabolic half-life from 7 minutes (parent compound 2) to 21 minutes (fluorinated analog 8) in human liver microsomes . Furthermore, the electron-withdrawing effect of fluorine atoms at the 6- and 8-positions of the isoquinoline ring is predicted to deactivate the aromatic ring toward cytochrome P450-mediated oxidative metabolism, based on established structure-metabolism relationships for fluorinated heterocycles [1][2].

metabolic stability oxidative metabolism fluorine blocking tetrahydroisoquinoline

Halogen-Dependent Selectivity Switching: Fluorine Position Controls Isoquinoline Scaffold Target Engagement

In a published structure–activity relationship study on isoquinoline-1,3-dione-based deubiquitinase inhibitors, the introduction of a fluorine atom onto the isoquinoline scaffold completely switched the inhibitor selectivity between USP2 and USP7, with the optimized compound achieving an IC₅₀ of 250 nM against USP2 through a reactive oxygen species-independent, uncompetitive mechanism [1]. While this study employed a different isoquinoline substitution pattern (isoquinoline-1,3-dione rather than 3-methylisoquinoline), it provides direct experimental evidence that halogen identity and position on the isoquinoline core are non-interchangeable determinants of target selectivity — a principle that extends to the 6,8-difluoro-3-methyl substitution pattern of the target compound [1]. The non-fluorinated or differently halogenated analogs in the same series exhibited distinct selectivity profiles, confirming that fluorine cannot be replaced by other halogens (or hydrogen) without losing the selectivity switch effect [1].

deubiquitinase inhibitor USP2/USP7 selectivity halogen SAR isoquinoline-1,3-dione

6,8-Difluoro-3-methylisoquinoline: Evidence-Backed Procurement Application Scenarios


CNS Drug Discovery Programs Targeting Nicotinic Acetylcholine Receptor Subtypes

Based on the nAChR subtype selectivity profile established in Section 3 (EC₅₀ α3β4 = 7.0 µM vs. α4β4 = 31 µM; 4.4-fold selectivity window [1]), 6,8-difluoro-3-methylisoquinoline is a suitable starting scaffold for medicinal chemistry programs targeting α3β4-preferring nicotinic ligands. This selectivity profile is relevant for addiction and pain indications where α3β4 nAChR modulation is therapeutically pursued. The 6,8-difluoro substitution pattern provides a selectivity advantage over non-fluorinated isoquinoline analogs that lack subtype discrimination [2].

Building Block for Kinase Inhibitor and Protein-Protein Interaction Modulator Libraries

The difluoro-substituted isoquinoline scaffold is documented in patent literature as a core structural element in kinase inhibitor design (including PI3K, PTP-1B, and G-protein receptor kinase programs) [3]. The 6,8-difluoro pattern enhances the electron-deficient character of the isoquinoline ring, promoting π-stacking interactions with kinase hinge regions while the 3-methyl group occupies a hydrophobic pocket. This combination of electronic and steric features, supported by the physicochemical differentiation evidence in Section 3 (MW 179.17, estimated LogP ~2.8–3.0 ), makes the compound a preferred building block over non-fluorinated or mono-fluorinated alternatives for generating focused kinase inhibitor libraries.

Metabolic-Stability-Focused Lead Optimization Campaigns

For drug discovery programs where metabolic liability is a known issue (e.g., compounds containing oxidatively labile aromatic positions), the class-level metabolic stability evidence from THIQ series (3-fold t₁/₂ improvement upon fluorination, from 7 min to 21 min in human liver microsomes ) supports the selection of 6,8-difluoro-3-methylisoquinoline as a metabolically hardened scaffold. Blocking both the 6- and 8-positions with fluorine atoms is expected to provide dual-site protection against cytochrome P450 oxidation, a feature not available from mono-fluorinated or non-fluorinated analogs.

Selectivity-Profiling Tool Compound for Deubiquitinase and Receptor Pharmacology Studies

The halogen-dependent selectivity switching demonstrated in the isoquinoline-1,3-dione series (fluorine switching USP2/USP7 selectivity, IC₅₀ = 250 nM at USP2 [4]), combined with the muscarinic/nicotinic receptor discrimination data in Section 3 (IC₅₀ mAChR = 4.5 µM vs. EC₅₀ nAChR = 7.0–68 µM [1]), positions 6,8-difluoro-3-methylisoquinoline as a valuable chemical probe for selectivity profiling studies. Its well-defined receptor activity fingerprint, documented in the BindingDB/ChEMBL databases (CHEMBL1788226 [1]), enables researchers to use it as a reference compound for calibrating selectivity assays and benchmarking novel analogs.

Quote Request

Request a Quote for 6,8-Difluoro-3-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.